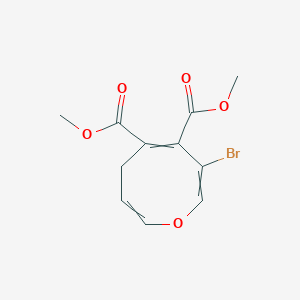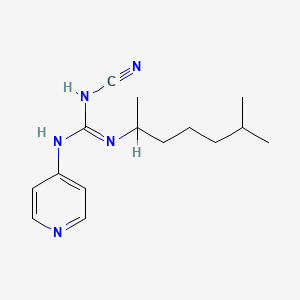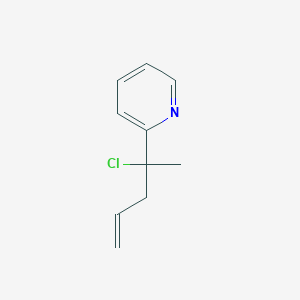
Cyclohexyl 3-methoxy-2-methylbutyl hexanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl 3-methoxy-2-methylbutyl hexanedioate is a chemical compound known for its unique structure and properties. It belongs to the class of esters, which are widely used in various industrial and scientific applications. This compound is characterized by a cyclohexyl group attached to a 3-methoxy-2-methylbutyl chain, which is further connected to a hexanedioate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 3-methoxy-2-methylbutyl hexanedioate typically involves esterification reactions. One common method is the reaction between cyclohexanol and 3-methoxy-2-methylbutyl hexanedioic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
化学反応の分析
Types of Reactions
Cyclohexyl 3-methoxy-2-methylbutyl hexanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
科学的研究の応用
Cyclohexyl 3-methoxy-2-methylbutyl hexanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of polymers and resins due to its ability to form stable ester linkages.
作用機序
The mechanism of action of Cyclohexyl 3-methoxy-2-methylbutyl hexanedioate involves its interaction with various molecular targets. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the active components. The cyclohexyl group can interact with hydrophobic pockets in proteins, while the methoxy and methylbutyl groups can participate in hydrogen bonding and van der Waals interactions.
類似化合物との比較
Similar Compounds
Cyclohexyl 3-methoxy-2-methylbutyl adipate: Similar structure but with an adipate moiety instead of hexanedioate.
Cyclohexyl 3-methoxy-2-methylbutyl succinate: Contains a succinate group instead of hexanedioate.
Cyclohexyl 3-methoxy-2-methylbutyl glutarate: Features a glutarate group in place of hexanedioate.
Uniqueness
Cyclohexyl 3-methoxy-2-methylbutyl hexanedioate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of the cyclohexyl group provides steric hindrance, making it more resistant to hydrolysis compared to similar compounds. Additionally, the methoxy and methylbutyl groups contribute to its hydrophobic character, enhancing its interactions with non-polar environments.
特性
CAS番号 |
61286-49-5 |
|---|---|
分子式 |
C18H32O5 |
分子量 |
328.4 g/mol |
IUPAC名 |
6-O-cyclohexyl 1-O-(3-methoxy-2-methylbutyl) hexanedioate |
InChI |
InChI=1S/C18H32O5/c1-14(15(2)21-3)13-22-17(19)11-7-8-12-18(20)23-16-9-5-4-6-10-16/h14-16H,4-13H2,1-3H3 |
InChIキー |
ZGLSHZBAHLVMGF-UHFFFAOYSA-N |
正規SMILES |
CC(COC(=O)CCCCC(=O)OC1CCCCC1)C(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14598848.png)
![S-[(Furan-2-yl)methyl] thiophene-2-carbothioate](/img/structure/B14598850.png)





![3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14598901.png)

![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)

